molecular formula C11H11N3O2 B6328363 Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 911462-21-0

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No. B6328363
CAS RN: 911462-21-0
M. Wt: 217.22 g/mol
InChI Key: HDEPJTMJSWNRPC-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a type of organic compound that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic and amidation reactions . The exact method would depend on the specific substituents and the desired product .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrazole and pyridine rings. These rings can have various orientations and conformations depending on the specific substituents and conditions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactive sites on the pyrazole and pyridine rings. These sites can participate in various reactions, such as nucleophilic substitutions or electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the specific substituents and their arrangement .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The compound has been used in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Ghaedi et al. (2015) described an efficient synthesis process via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, useful in the preparation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, Lebedˈ et al. (2012) showcased its use in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).

Fluorophore Synthesis

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of fluorophore compounds. Yan et al. (2018) developed a cascade reaction leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives exhibiting strong fluorescence in solutions, indicating potential applications in materials science and optical studies (Yan et al., 2018).

Precursor in Pd-Catalysed Cross-Coupling Reactions

Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This process facilitated the synthesis of condensed pyrazoles and tetracyclic systems, highlighting the compound's versatility in complex organic syntheses (Arbačiauskienė et al., 2011).

Antimicrobial and Anticancer Agents

The compound has been a precursor in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. Hafez et al. (2016) synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which exhibited higher anticancer activity than the reference drug doxorubicin in some cases, as well as significant antimicrobial activity (Hafez et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields, such as medicine or materials science. This would involve further studies on its properties and interactions .

properties

IUPAC Name

ethyl 5-pyridin-4-yl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14-10(9)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEPJTMJSWNRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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